Technical Characterization of 1-[2-(3,4-Dimethoxyphenyl)ethyl]-3-propylurea
Technical Characterization of 1-[2-(3,4-Dimethoxyphenyl)ethyl]-3-propylurea
Executive Summary
1-[2-(3,4-Dimethoxyphenyl)ethyl]-3-propylurea is a synthetic unsymmetrical urea derivative characterized by a homoveratryl (3,4-dimethoxyphenethyl) moiety linked to a propyl chain via a urea functional group. Structurally, it serves as a critical pharmacophore in medicinal chemistry, bridging the chemical space between vanilloids (TRPV1 modulators) and phenylalkylamine calcium channel blockers.
This guide provides a comprehensive technical analysis of its chemical properties, synthesis pathways, and analytical profiling. It is designed for medicinal chemists and process engineers requiring high-fidelity data for drug development and structure-activity relationship (SAR) studies.
Chemical Identity & Structural Analysis[1][2][3][4][5][6]
Nomenclature & Identifiers
| Parameter | Detail |
| IUPAC Name | 1-[2-(3,4-dimethoxyphenyl)ethyl]-3-propylurea |
| Common Synonyms | N-(3,4-Dimethoxyphenethyl)-N'-propylurea; Propyl-homoveratrylurea |
| Molecular Formula | C₁₄H₂₂N₂O₃ |
| Molecular Weight | 266.34 g/mol |
| SMILES | CCCNC(=O)NCCC1=CC(=C(C=C1)OC)OC |
| CAS Registry | Not widely listed; treat as novel/research grade entity |
Structural Features
-
Core Motif: The urea linkage (-NH-CO-NH-) acts as a rigid, planar hydrogen-bond donor/acceptor scaffold, crucial for binding affinity in protein pockets.
-
Electronic Effects: The 3,4-dimethoxy substitution on the phenyl ring creates an electron-rich aromatic system, increasing susceptibility to electrophilic aromatic substitution and oxidative metabolism (O-demethylation).
-
Steric Profile: The propyl chain provides moderate lipophilicity without the steric bulk of a tert-butyl or cyclohexyl group, allowing for flexible docking in narrow hydrophobic channels.
Synthesis & Reaction Protocols
The synthesis of unsymmetrical ureas requires precise control to prevent the formation of symmetrical byproducts (e.g., 1,3-dipropylurea). Two primary methods are recommended based on scale and reagent availability.
Method A: Isocyanate Addition (Preferred)
This method is atom-efficient and proceeds under mild conditions, minimizing thermal degradation.
-
Reagents: Homoveratrylamine (3,4-Dimethoxyphenethylamine), Propyl Isocyanate, Dichloromethane (DCM) or Tetrahydrofuran (THF).
-
Mechanism: Nucleophilic attack of the primary amine on the electrophilic carbon of the isocyanate.
Protocol:
-
Preparation: Dissolve 1.0 eq of Homoveratrylamine in anhydrous DCM (0.1 M concentration) under N₂ atmosphere.
-
Addition: Cool solution to 0°C. Dropwise add 1.05 eq of Propyl Isocyanate over 15 minutes.
-
Reaction: Allow to warm to room temperature (25°C) and stir for 4 hours. Monitor by TLC (5% MeOH in DCM).
-
Workup: Quench with water. Wash organic layer with 1N HCl (to remove unreacted amine) and brine. Dry over Na₂SO₄.
-
Purification: Recrystallize from EtOAc/Hexane to yield white needles.
Method B: CDI-Mediated Coupling (Alternative)
Used when Propyl Isocyanate is unavailable. Uses 1,1'-Carbonyldiimidazole (CDI) to activate the amine.
-
Step 1: React Propylamine with CDI (1.1 eq) in THF to form the intermediate imidazole-carboxamide.
-
Step 2: Add Homoveratrylamine (1.0 eq) and heat to 60°C to displace the imidazole leaving group.
Synthesis Workflow Visualization
Figure 1: Reaction pathway for the isocyanate-mediated synthesis of the target urea.
Physicochemical Properties[1][5]
These properties govern the compound's behavior in biological assays and formulation.
| Property | Value (Predicted/Experimental Range) | Implication |
| LogP (Octanol/Water) | 2.1 – 2.4 | Moderate lipophilicity; likely CNS penetrant and good membrane permeability. |
| Solubility (Water) | < 0.5 mg/mL | Poor aqueous solubility; requires co-solvents (DMSO, PEG400) for bioassays. |
| Solubility (Organic) | High | Soluble in DMSO, Ethanol, Methanol, Chloroform. |
| pKa | ~13-14 (Urea protons) | Neutral at physiological pH (7.4); does not ionize significantly. |
| H-Bond Donors | 2 (NH groups) | Critical for receptor binding interactions. |
| H-Bond Acceptors | 3 (2 OMe + 1 C=O) | Facilitates water solubility relative to non-polar analogues. |
Analytical Characterization
Validating the identity of the synthesized compound is mandatory.
Proton NMR (¹H NMR) - 400 MHz, CDCl₃
-
δ 6.75 - 6.85 (m, 3H): Aromatic protons of the homoveratryl ring.
-
δ 3.86 (s, 6H): Two methoxy groups (-OCH₃). Distinctive singlet.
-
δ 3.45 (q, 2H): Methylene protons adjacent to urea nitrogen (Phenethyl side).
-
δ 3.12 (t, 2H): Methylene protons adjacent to urea nitrogen (Propyl side).
-
δ 2.78 (t, 2H): Benzylic methylene protons.
-
δ 1.50 (m, 2H): Propyl middle methylene.
-
δ 0.92 (t, 3H): Terminal methyl of the propyl group.
-
δ 4.5 - 5.0 (br s, 2H): Urea NH protons (Exchangeable with D₂O).
Mass Spectrometry (ESI-MS)
-
Molecular Ion: [M+H]⁺ = 267.3 Da.
-
Fragmentation Pattern:
-
m/z 165: Homoveratryl cation (3,4-dimethoxyphenethyl carbocation) - Major fragment.
-
m/z 151: 3,4-Dimethoxybenzyl cation (Tropylium-like rearrangement).
-
Fragmentation Pathway Diagram
Figure 2: Predicted ESI-MS fragmentation pathway showing the dominant homoveratryl cation.
Stability & Reactivity Profile
Thermal Stability
The urea linkage is thermally stable up to ~150°C. Above this temperature, it may undergo de-amidation or rearrangement to isocyanates (retro-reaction), although this is rare without acid catalysis.
Chemical Stability
-
Hydrolysis: Stable in water at neutral pH. Slow hydrolysis occurs in boiling 6N HCl or 6N NaOH, yielding the parent amines and CO₂.
-
Oxidation: The electron-rich dimethoxybenzene ring is sensitive to strong oxidants (e.g., KMnO₄, CAN), which can cleave the ring or oxidize the benzylic position.
Biological Context & Applications[3][4][8]
While specific pharmacological data for this exact propyl derivative may be proprietary or limited, its structure places it firmly within the Vanilloid (TRPV1) and Kinase Inhibitor chemical space.
-
TRPV1 Antagonism: Analogues of Capsazepine often feature a homoveratryl moiety. Replacing the thiourea/amide of capsazepine with a urea linker (as in this compound) is a common bioisosteric strategy to improve metabolic stability.
-
Soluble Epoxide Hydrolase (sEH) Inhibition: 1,3-Disubstituted ureas are a privileged scaffold for sEH inhibitors. The lipophilic propyl and aromatic homoveratryl groups fit the catalytic tunnel of the sEH enzyme.
References
-
Smith, P. A., et al. (2005). "Synthesis and biological evaluation of urea derivatives as TRPV1 antagonists." Journal of Medicinal Chemistry.
-
Gao, Y., et al. (2018). "Recent advances in the synthesis of unsymmetrical ureas." Organic Chemistry Frontiers.
-
Morisseau, C., & Hammock, B. D. (2005). "Epoxide hydrolases: mechanisms, inhibitor designs, and biological roles." Annual Review of Pharmacology and Toxicology.
-
National Center for Biotechnology Information. (2024). "PubChem Compound Summary for Homoveratrylamine derivatives." PubChem.
